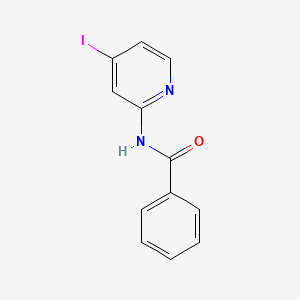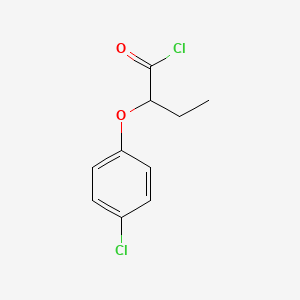![molecular formula C19H23N5O3S B2489412 N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide CAS No. 872596-70-8](/img/structure/B2489412.png)
N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For benzamide derivatives, common methods include condensation reactions, where an amine reacts with an acid derivative (e.g., acid chloride, ester) to form the amide bond. Specific substituents, such as the piperidinyl group or the pyrimidinyl moiety, might be introduced through selective functional group transformations or coupling reactions. These methods provide a controlled approach to designing compounds with precise structural features necessary for desired biological activities (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their interaction with biological targets. For instance, the presence of a pyrimidinyl ring can significantly affect the compound's binding affinity towards certain enzymes or receptors. Advanced analytical techniques, including X-ray crystallography and NMR spectroscopy, are often employed to elucidate the molecular structure, providing insights into the compound's potential biological activities and properties (Quiroga et al., 2010).
Wissenschaftliche Forschungsanwendungen
Analytical Techniques
N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide and related substances have been studied using nonaqueous capillary electrophoresis, which is beneficial for quality control and substance separation. This method is significant for its simplicity, effectiveness, and affordability in analytical applications (Ye, Huang, Li, Xiang, & Xu, 2012).
Synthesis and Biological Activities
- New derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These novel compounds exhibit notable COX-2 inhibition and analgesic activity, making them promising for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- It's used in the synthesis of antitumor agents, specifically as dual inhibitors of dihydrofolate reductase and thymidylate synthase. This highlights its potential in developing treatments for various cancers (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Heterocyclic Chemistry
The compound is involved in the creation of various heterocyclic compounds. These compounds have wide-ranging applications, including pharmaceuticals, agricultural chemicals, and dyes, underscoring the importance of this compound in diverse chemical syntheses (Ho & Suen, 2013).
Antimicrobial Properties
- Some derivatives exhibit significant antimicrobial activity, indicating potential use in developing new antibiotics or antifungal treatments (Mohammed, Ahmed, & Abachi, 2016).
- The compound also plays a role in the metabolism of certain antineoplastic tyrosine kinase inhibitors, which are crucial in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).
Drug Discovery
It serves as a base for designing inhibitors of histone deacetylase, pointing towards its relevance in developing anticancer drugs (Zhou et al., 2008).
Anticancer and Antipsychotic Potential
- Studies on analogues have shown promise in anti-angiogenic and DNA cleavage, which is crucial for developing new cancer therapies (Kambappa et al., 2017).
- Its derivatives have been explored for antipsychotic properties, highlighting the compound's potential in mental health treatment (Norman, Navas, Thompson, & Rigdon, 1996).
Antihelminthic Applications
Derivatives exhibit significant activity against parasites like Trichinella spiralis, indicating potential use in treating parasitic infections (Mavrova et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12-7-9-24(10-8-12)14(25)11-28-19-22-16(20)15(18(27)23-19)21-17(26)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,21,26)(H3,20,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQSRKDUJCMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)
![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)
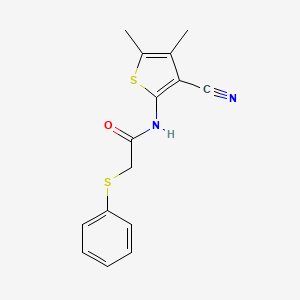
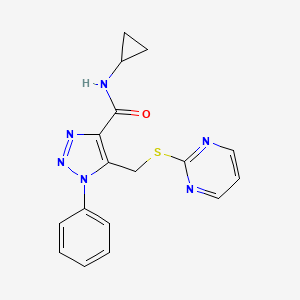
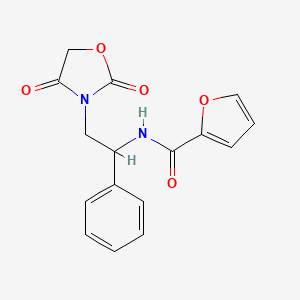
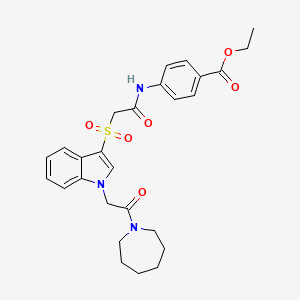

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

